N,N-dimethylquinazolin-2-amine
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Overview
Description
N,N-dimethylquinazolin-2-amine: is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the second position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-methylation of Secondary Amines: One common method for synthesizing N,N-dimethylquinazolin-2-amine involves the N-methylation of secondary amines.
Mechanochemical Methods: Another efficient method involves the use of solvent-free ball milling techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of mechanochemical methods is particularly advantageous due to its environmentally friendly nature and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethylquinazolin-2-amine can undergo oxidation reactions, often resulting in the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N,N-dimethylquinazolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting key signaling pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and reduce inflammation.
Comparison with Similar Compounds
N-methylquinazolin-2-amine: Similar in structure but with only one methyl group attached to the nitrogen atom.
Quinazolin-2-amine: Lacks the methyl groups, making it less lipophilic and potentially altering its biological activity.
N,N-dimethylquinazolin-4-amine: Methyl groups are attached to the nitrogen atom at the fourth position, leading to different chemical and biological properties.
Uniqueness: N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChI Key |
BJILMFOQIKLOAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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